molecular formula C11H9NO B1317149 1-(Isoquinolin-4-YL)ethanone CAS No. 40570-74-9

1-(Isoquinolin-4-YL)ethanone

Cat. No.: B1317149
CAS No.: 40570-74-9
M. Wt: 171.19 g/mol
InChI Key: XLJRDBSCZSXFNM-UHFFFAOYSA-N
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Description

1-(Isoquinolin-4-YL)ethanone, also known as isoquinolin-4-yl-ethanone, is a heterocyclic organic compound that is commonly used as a building block in organic synthesis. It has a molecular formula of C11H9NO and a molecular weight of 171.19 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9NO/c1-8(13)11-7-12-6-9-4-2-3-5-10(9)11/h2-7H,1H3 . The canonical SMILES representation is CC(=O)C1=CN=CC2=CC=CC=C21 . These codes provide a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 171.19 g/mol . It has a XLogP3-AA value of 1.8, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The topological polar surface area is 30 Ų .

Scientific Research Applications

  • Facile Synthesis of Novel Compounds : A study by Khaleghi et al. (2011) demonstrated an efficient and simple synthesis of 1,4-benzoxazepin-2-one derivatives using isoquinoline, activated acetylenes, and 1-(6-hydroxy-2-isopropenyl-1-benzofuran-yl)-1-ethanone. This one-pot reaction yields high results under mild conditions without a catalyst (Khaleghi et al., 2011).

  • Photostimulated Synthesis : Guastavino et al. (2006) achieved the synthesis of 3-Substituted isoquinolin-1-(2H)-ones and fused isoquinolin-1-(2H)-ones through photostimulated SRN1 reactions of 2-iodobenzamide with various ketones in DMSO. This innovative approach expands the scope of isoquinoline derivatives (Guastavino et al., 2006).

  • Synthesis and Structural Studies : Murugavel et al. (2016) synthesized 1-(2-chloro-4-phenylquinolin-3-yl)ethanone and conducted detailed structural and vibrational spectroscopic studies, including single crystal X-ray diffraction. This research aids in understanding the structural characteristics of isoquinoline derivatives (Murugavel et al., 2016).

  • Non-Cyanide Synthesis : Kopchuk et al. (2017) reported a non-cyanide method for synthesizing 1-(pyridin-2-yl)isoquinoline-3-carbonitrile, providing an alternative approach to traditional cyanide-based methods (Kopchuk et al., 2017).

  • Antiviral Activity : A 2020 study by Luo et al. identified a new isoquinoline alkaloid from Thalictrum glandulosissimum with promising anti-tobacco mosaic virus activity. This highlights the potential of isoquinoline derivatives in antiviral applications (Luo et al., 2020).

  • Antioxidant and Antibacterial Activities : Research by Raj et al. (2015) synthesized novel metal complexes of 1-(4-((8-hydroxyquinolin-5-yl)diazenyl)phenyl)-2-(4-methyl-piperazin-1-yl)ethanone and evaluated their antifungal and antibacterial activities. This study opens pathways for the application of isoquinoline derivatives in the pharmaceutical field (Raj et al., 2015).

Properties

IUPAC Name

1-isoquinolin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-8(13)11-7-12-6-9-4-2-3-5-10(9)11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJRDBSCZSXFNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70530147
Record name 1-(Isoquinolin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70530147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40570-74-9
Record name 1-(4-Isoquinolinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40570-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Isoquinolin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70530147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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